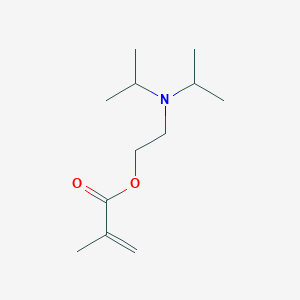

2-(Diisopropylamino)ethylmethacrylat

Übersicht

Beschreibung

2-(Diisopropylamino)ethyl methacrylate is a methacrylate monomer known for its unique properties, including pH sensitivity and biocompatibility. It is commonly used in the synthesis of polymers that exhibit responsive behavior to environmental changes, making it valuable in various applications such as drug delivery, gene delivery, and tissue engineering .

Wissenschaftliche Forschungsanwendungen

Polymer Science

DPAEMA is primarily utilized in the development of stimuli-responsive polymers . Its ability to undergo protonation under acidic conditions allows for the creation of materials that can change their hydrophilicity based on pH levels. This property is particularly useful in applications such as:

- pH-Responsive Drug Delivery Systems : Polymers derived from DPAEMA can encapsulate drugs and release them in response to changes in pH, making them suitable for targeted therapy.

- Surface Modifications : DPAEMA can be used to modify surfaces for enhanced biocompatibility or specific interactions with biological systems.

Case Study: Hybrid Films

A study explored the synthesis and characterization of hybrid films combining polyurethane with DPAEMA. These films demonstrated favorable physicochemical properties and swelling behavior dependent on pH and temperature, showcasing their potential for controlled drug release applications .

| Property | Observation |

|---|---|

| Swelling Behavior | Dependent on DPAEMA content, pH, and temperature |

| pKa | Approximately 6.0 |

| Critical Temperature | Lowered by incorporating DPAEMA |

Drug Delivery Systems

DPAEMA plays a crucial role in the formulation of nanocarriers for drug delivery, particularly for anticancer therapies. Its ability to form nanoparticles that respond to pH changes enhances drug release profiles.

Case Study: Dual pH-Responsive Nanoparticles

Research conducted on dual pH-responsive nanoparticles demonstrated that varying the core architecture significantly influenced drug release behavior and cellular uptake. For instance, nanoparticles with linear cores exhibited higher toxicity in cancer cells compared to those with star-shaped cores, indicating that polymer architecture is critical in therapeutic efficacy .

| Nanoparticle Type | IC50 (ng/mL) | Core Architecture |

|---|---|---|

| Linear Core | 60 | Higher toxicity |

| Star Core | >1000 | Lower toxicity |

Biomedical Applications

The biomedical field benefits from DPAEMA's unique properties through its application in:

- Bioimaging : Functionalized DPAEMA can be used to create contrast agents that respond to physiological changes.

- Tissue Engineering : Polymers synthesized from DPAEMA can mimic natural tissue properties, aiding in regenerative medicine.

Wirkmechanismus

Target of Action

The primary targets of 2-(Diisopropylamino)ethyl methacrylate (DPAEMA) are intracellular therapeutic agents . DPAEMA is often introduced as an ionizable hydrophobic block to nanoparticles due to its high biocompatibility . These nanoparticles have been widely investigated for their potent ability to transport therapeutic agents intracellularly .

Mode of Action

DPAEMA interacts with its targets by increasing network hydrophobicity in polymers, which induces favorable pH-responsive phase transition and membrane-disruptive behavior for intracellular drug delivery . It bears a hydrophobic nature under pH conditions greater than its pKa from protonation and rapidly transitions into a hydrophobic state under pH conditions lower than 6.2 (acidic) from deprotonation .

Biochemical Pathways

The affected pathways involve the delivery of hydrophobic, non-charged anticancer agents wherein the release of the payload is aided by diffusion out of the nanocarriers to the target location . The use of monomers with tertiary amines as a functional group offers other desired properties to hydrogels and nanostructures, such as antimicrobial behavior and good biocompatibility characteristics .

Pharmacokinetics

It’s known that dpaema is often copolymerized with either poly(ethylene glycol) mono-methacrylate (pegma) or poly(glycerol monomethacrylate) (pgma) for improved colloidal stability and prolonged lifespan in vivo . This suggests that the compound has been designed to have favorable pharmacokinetic properties, including stability and bioavailability.

Result of Action

The molecular and cellular effects of DPAEMA’s action involve the successful delivery of therapeutic agents to intracellular targets . The compound’s pH-responsive properties enable it to undergo phase transitions that facilitate the disruption of membranes and the intracellular delivery of drugs .

Action Environment

The action of DPAEMA is influenced by environmental factors such as pH . Its pH-responsive properties allow it to respond to changes in the pH of its environment by undergoing structural and property changes . This makes it an ideal candidate for use in biological applications where pH conditions can vary .

Biochemische Analyse

Biochemical Properties

2-(Diisopropylamino)ethyl methacrylate plays a significant role in biochemical reactions. It is often introduced as an ionizable hydrophobic block to nanoparticles due to its high biocompatibility and ability to impart pH-sensitivity . The compound interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is largely dependent on the pH conditions .

Cellular Effects

The effects of 2-(Diisopropylamino)ethyl methacrylate on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Cationic nanoparticles derived from this compound have been widely investigated for their potent ability to transport therapeutic agents intracellularly .

Molecular Mechanism

The molecular mechanism of action of 2-(Diisopropylamino)ethyl methacrylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, contributing to the pH-responsive nature of the copolymers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Diisopropylamino)ethyl methacrylate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Transport and Distribution

2-(Diisopropylamino)ethyl methacrylate is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Diisopropylamino)ethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-(diisopropylamino)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of 2-(Diisopropylamino)ethyl methacrylate often involves continuous processes with optimized reaction conditions to ensure high yield and purity. The use of inhibitors such as monomethyl ether hydroquinone is common to prevent unwanted polymerization during storage and handling .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Diisopropylamino)ethyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can be polymerized through free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization

Substitution Reactions:

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to modify the amino group.

Major Products:

Vergleich Mit ähnlichen Verbindungen

- 2-Diethylaminoethyl methacrylate

- 2-(Dimethylamino)ethyl methacrylate

Biologische Aktivität

N,N-Dimethylcyclopropanecarboxamide (DMCA) is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of DMCA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N,N-Dimethylcyclopropanecarboxamide features a cyclopropane ring, which contributes to its unique reactivity and biological properties. The molecular formula is , and its structure can be represented as follows:

1. Cannabinoid Receptor Interaction

Research indicates that DMCA may influence the endocannabinoid system, particularly through its interaction with cannabinoid receptors (CB1 and CB2). These receptors are crucial for various physiological processes, including pain sensation, mood regulation, and appetite control. Studies have shown that compounds affecting the metabolism of endocannabinoids can exhibit analgesic and anti-inflammatory properties by modulating FAAH (fatty acid amide hydrolase) activity .

- Mechanism of Action : DMCA may act as a FAAH inhibitor, thereby increasing the levels of endogenous cannabinoids like anandamide in the central nervous system (CNS). This elevation can lead to enhanced analgesic effects without the adverse side effects typically associated with direct CB1 agonists .

2. Enzymatic Activity

DMCA has been identified as a substrate for various enzymes involved in metabolic processes. For instance, it plays a role in the synthesis of cyclopropane-containing natural products, which are often biologically active compounds .

- Case Study : A study demonstrated that DMCA derivatives could be synthesized with high enantioselectivity using specific catalysts, showcasing its potential in developing new pharmaceuticals .

Toxicity and Safety Profile

The safety profile of DMCA is crucial for its therapeutic application. Preliminary studies suggest that while it exhibits biological activity, the toxicity levels remain low at therapeutic doses. Further research is necessary to establish comprehensive safety data.

Comparative Biological Activity

To better understand DMCA's biological activity, a comparison with related compounds is essential. The following table summarizes key findings related to DMCA and its analogs:

Eigenschaften

IUPAC Name |

2-[di(propan-2-yl)amino]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-9(2)12(14)15-8-7-13(10(3)4)11(5)6/h10-11H,1,7-8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYHMICYJHWXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCOC(=O)C(=C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33479-56-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[bis(1-methylethyl)amino]ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33479-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5066110 | |

| Record name | 2-(Diisopropylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | 2-(Diisopropylamino)ethyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4903 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 120 °C at 15 mm Hg | |

| Record name | 2-(DIISOPROPYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.900 g/cu cm | |

| Record name | 2-(DIISOPROPYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

16715-83-6 | |

| Record name | 2-(Diisopropylamino)ethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16715-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylaminoethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016715836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[bis(1-methylethyl)amino]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Diisopropylamino)ethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-diisopropylaminoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIISOPROPYLAMINOETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQQ3B8K5K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(DIISOPROPYLAMINO)ETHYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.